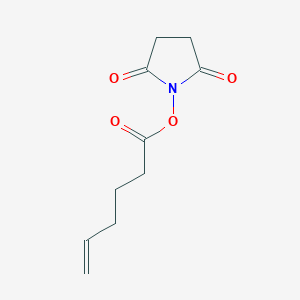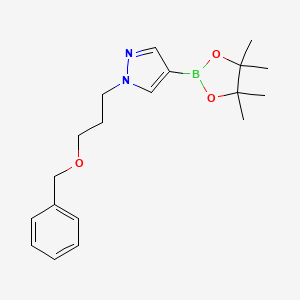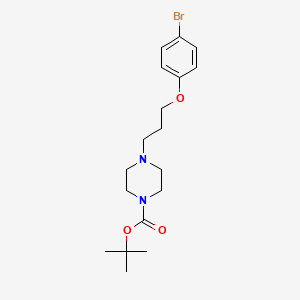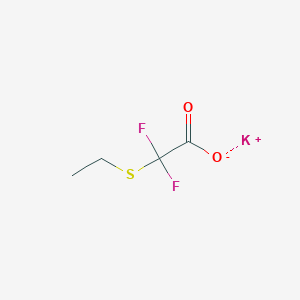
5-Hexensäure, 2,5-Dioxo-1-pyrrolidinyl-ester
Übersicht
Beschreibung
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and other biological processes.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
Mode of Action
It’s known that the compound can be used in the synthesis of tz-peg11-1,4,7-triazacyclononane-n,n,n-triacetate , which suggests it may participate in chemical reactions involving amine groups.
Biochemical Pathways
The compound’s role in the synthesis of Tz-PEG11-1,4,7-triazacyclononane-N,N,N-triacetate suggests it may be involved in reactions with amine-containing compounds, potentially affecting pathways where these compounds play a role.
Biochemische Analyse
Biochemical Properties
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester plays a significant role in biochemical reactions, particularly in the synthesis of targeting microbubbles via cross-metathesis . This compound interacts with enzymes such as dicyclohexyl-carbodiimide and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, which are used as catalysts in the reaction . The nature of these interactions involves the rearrangement of carbon-carbon double bonds, which is crucial for the formation of the desired product .
Cellular Effects
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with specific enzymes and proteins can lead to changes in cell function, including alterations in metabolic flux and metabolite levels
Molecular Mechanism
The molecular mechanism of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester involves its binding interactions with biomolecules . The compound acts as an enzyme inhibitor or activator, depending on the specific biochemical context . It can also induce changes in gene expression, which further influences cellular function . These molecular interactions are critical for the compound’s effectiveness in various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester can change over time . The compound’s stability and degradation are important factors to consider, as they can impact its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity for extended periods, although its effectiveness may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Understanding the dosage threshold is crucial for optimizing the compound’s use in research and potential therapeutic applications .
Metabolic Pathways
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester is involved in various metabolic pathways . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s use in biochemical research and potential therapeutic applications .
Subcellular Localization
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester exhibits specific subcellular localization patterns . The compound’s activity and function can be affected by its localization within different cellular compartments . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles, which is important for its effectiveness in biochemical applications .
Vorbereitungsmethoden
The synthesis of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 5-Hexenoic acid with 2,5-dioxo-1-pyrrolidinyl. The reaction conditions often include the use of a catalyst and a dehydrating agent to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester can be compared with other similar compounds, such as:
Succinimidyl esters: These compounds also contain the 2,5-dioxo-1-pyrrolidinyl group and are used in similar applications, particularly in bioconjugation and labeling.
Other hexenoic acid esters: These compounds share the hexenoic acid backbone but differ in the esterifying group, leading to variations in their chemical and biological properties
The uniqueness of 5-Hexenoic acid, 2,5-dioxo-1-pyrrolidinyl ester lies in its specific combination of the hexenoic acid and 2,5-dioxo-1-pyrrolidinyl groups, which confer distinct reactivity and applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hex-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCCWCPQQBQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)


![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-tert-butoxy)-guanidino]-pentanoic acid](/img/structure/B1407848.png)



![3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1407858.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B1407859.png)
